holmium;oxalic acid;hydrate

説明

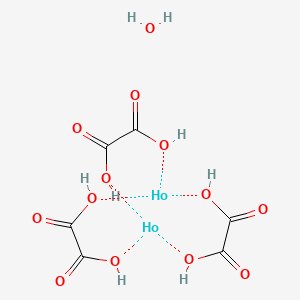

Holmium(III) oxalate hydrate, with the general formula $ \text{Ho}2(\text{C}2\text{O}4)3 \cdot x\text{H}2\text{O} $, is a rare earth oxalate compound primarily used in materials science and industrial catalysis. Its structure consists of holmium ions ($ \text{Ho}^{3+} $) coordinated to oxalate ($ \text{C}2\text{O}_4^{2-} $) ligands and water molecules. Common hydration states include decahydrate ($ x = 10 $) and heptahydrate ($ x = 7 $) forms, with molecular weights ranging from 774.07 g/mol (decahydrate) to lower values for less hydrated forms .

特性

分子式 |

C6H8Ho2O13 |

|---|---|

分子量 |

617.98 g/mol |

IUPAC名 |

holmium;oxalic acid;hydrate |

InChI |

InChI=1S/3C2H2O4.2Ho.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2 |

InChIキー |

HGIXILUAIKNFKE-UHFFFAOYSA-N |

正規SMILES |

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.[Ho].[Ho] |

製品の起源 |

United States |

準備方法

Holmium oxalic acid hydrate can be synthesized by reacting holmium nitrate with oxalic acid in an aqueous solution. The reaction typically involves mixing an appropriate amount of holmium nitrate and oxalic acid in water, followed by crystallization or heating to remove moisture and obtain the hydrate . The specific method of preparation can be adjusted based on laboratory conditions and requirements .

化学反応の分析

Holmium oxalic acid hydrate undergoes various chemical reactions, including:

Oxidation and Reduction: Holmium oxalic acid hydrate can undergo oxidation and reduction reactions, although specific details on these reactions are limited.

Substitution: The compound can participate in substitution reactions, where the oxalate ions may be replaced by other ligands.

Hydrolysis: Holmium oxalic acid hydrate can decompose through hydrolysis, especially when heated, to form holmium oxide.

Common reagents and conditions used in these reactions include acids like hydrochloric acid and heat for hydrolysis . The major products formed from these reactions include holmium oxide and other holmium compounds .

科学的研究の応用

Holmium oxalic acid hydrate has several scientific research applications, including:

Chemistry: It is used as a source of holmium in various chemical reactions and studies.

Industry: Holmium oxalic acid hydrate is used in the production of laser crystals and as an activator for new laser devices

作用機序

The mechanism of action of holmium oxalic acid hydrate involves its interaction with other chemical species through its oxalate and holmium ions. The oxalate ions can chelate metal ions, while the holmium ions can participate in various chemical reactions. The specific molecular targets and pathways involved depend on the context of its use, such as in chemical reactions or potential medical applications .

類似化合物との比較

Key Properties :

- Appearance : Yellow crystalline solid.

- Melting Point : Decomposes at ~327°C.

- Density : ~2.05 g/cm³ (decahydrate) .

- Purity : Commercially available at 99.9% (REO) and 99.99% (REO) grades, with applications in high-purity material synthesis .

Comparison with Similar Compounds

Holmium(III) Acetate Hydrate ($ \text{Ho}(\text{OOCCH}3)3 \cdot x\text{H}_2\text{O} $)

Europium(III) Oxalate Hydrate ($ \text{Eu}2(\text{C}2\text{O}4)3 \cdot x\text{H}_2\text{O} $)

- Comparison :

- Solubility : Europium oxalate exhibits higher solubility in weak acids due to its lower lattice energy.

- Applications : Used in phosphors and luminescent materials, unlike holmium oxalate, which is favored in laser crystal growth .

- Thermal Decomposition : Europium oxalate decomposes at ~300°C, slightly lower than holmium oxalate .

Holmium(III) Nitrate Hydrate ($ \text{Ho}(\text{NO}3)3 \cdot x\text{H}_2\text{O} $)

Holmium(III) Carbonate Hydrate ($ \text{Ho}2(\text{CO}3)3 \cdot x\text{H}2\text{O} $)

- Market Relevance : Annual production exceeds 20 million tons, driven by ceramics and glass industries.

- Thermal Behavior : Decomposes to $ \text{Ho}2\text{O}3 $ at ~600°C, higher than oxalate derivatives .

- Sustainability: Subject to green chemistry innovations due to rare earth mining challenges .

Data Tables

Table 1: Physical and Chemical Properties of Holmium Compounds

| Compound | Molecular Weight (g/mol) | Density (g/cm³) | Decomposition Temp. (°C) | Solubility in Water |

|---|---|---|---|---|

| $ \text{Ho}2(\text{C}2\text{O}4)3 \cdot 10\text{H}_2\text{O} $ | 774.07 | 2.05 | 327 | Insoluble |

| $ \text{Ho}(\text{OOCCH}3)3 \cdot x\text{H}_2\text{O} $ | ~341.03 (anhydrous) | 1.89 | 200 | Slightly soluble |

| $ \text{Eu}2(\text{C}2\text{O}4)3 \cdot 10\text{H}_2\text{O} $ | 764.06 | 2.10 | 300 | Insoluble |

| $ \text{Ho}(\text{NO}3)3 \cdot 5\text{H}_2\text{O} $ | 429.03 | 2.30 | 150 | Soluble |

Research Findings and Trends

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。